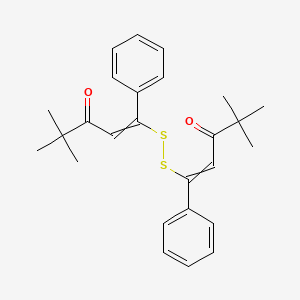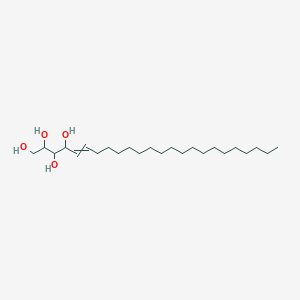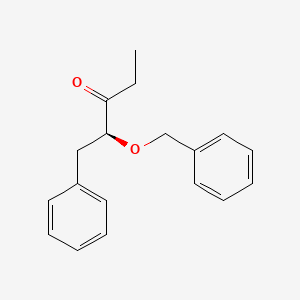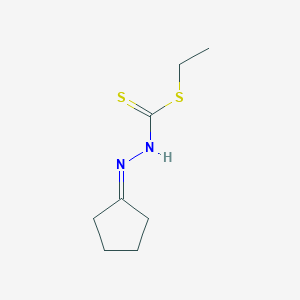![molecular formula C10H13N3O2 B14247557 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione CAS No. 500218-85-9](/img/structure/B14247557.png)
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is a compound that features both imidazole and pyrrolidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione typically involves the reaction of an imidazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of 1-(3-chloropropyl)-1H-imidazole and pyrrolidine-2,5-dione in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloropropyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the reduction of the imidazole ring.
Substitution: Alkylated or acylated derivatives of the imidazole ring.
Aplicaciones Científicas De Investigación
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)imidazole: Contains an imidazole ring with a propylamine substituent.
1-(3-Chloropropyl)imidazole: Contains an imidazole ring with a chloropropyl substituent.
Pyrrolidine-2,5-dione: A simple pyrrolidine derivative without the imidazole ring.
Uniqueness
1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione is unique due to the combination of both imidazole and pyrrolidine moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
500218-85-9 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-(3-imidazol-1-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13N3O2/c14-9-2-3-10(15)13(9)6-1-5-12-7-4-11-8-12/h4,7-8H,1-3,5-6H2 |
Clave InChI |
ZPIUOWQZILNKEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)



![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)




![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)

